molecular formula C12H11ClO3 B11790202 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid

Katalognummer: B11790202
Molekulargewicht: 238.66 g/mol
InChI-Schlüssel: UATKVNRVUCOXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C12H11ClO3 and a molecular weight of 238.66 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with chlorine and two methyl groups, as well as an acetic acid moiety. It is a versatile chemical that finds applications in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated at specific positions to obtain the desired substitution pattern.

    Introduction of the Acetic Acid Moiety:

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:

    2-(2-Bromo-6,7-dimethylbenzofuran-3-yl)acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(2-Chloro-5,6-dimethylbenzofuran-3-yl)acetic acid: Similar structure but with methyl groups at different positions.

    2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid group, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C12H11ClO3

Molekulargewicht

238.66 g/mol

IUPAC-Name

2-(2-chloro-6,7-dimethyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C12H11ClO3/c1-6-3-4-8-9(5-10(14)15)12(13)16-11(8)7(6)2/h3-4H,5H2,1-2H3,(H,14,15)

InChI-Schlüssel

UATKVNRVUCOXOD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C(=C(O2)Cl)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.